molecular formula C16H16ClNO B5874673 N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)acetamide

N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B5874673
M. Wt: 273.75 g/mol
InChI Key: GIRLNIMCFRKBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)acetamide, also known as CMA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. CMA has been found to be useful in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. In

Mechanism of Action

N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)acetamide is known to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have various physiological effects. Endocannabinoids are known to play a role in the regulation of pain, inflammation, appetite, and mood.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been found to reduce pain and inflammation, increase appetite, and improve mood. This compound has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)acetamide in lab experiments is its specificity for FAAH inhibition. This compound has been found to be a highly selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the specific effects of FAAH inhibition. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)acetamide. One area of interest is the development of new drugs based on the structure of this compound that can be used to treat various diseases. Another area of interest is the study of the physiological effects of this compound in different animal models and in humans. Additionally, there is a need for further research on the mechanisms of action of this compound and its effects on various biological processes.

Synthesis Methods

N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 3-chloro-2-methylbenzoic acid with 4-methylphenylmagnesium bromide, followed by the addition of acetic anhydride and hydrolysis of the resulting product. The yield of the synthesis process is typically around 50%.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)acetamide has been widely used in scientific research as a tool to study the function and regulation of various biological processes. It has been found to be particularly useful in the fields of medicinal chemistry and drug discovery, where it has been used to develop new drugs for the treatment of various diseases. This compound has also been used in neuroscience research to study the mechanisms of action of various neurotransmitters and their receptors.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO/c1-11-6-8-13(9-7-11)10-16(19)18-15-5-3-4-14(17)12(15)2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRLNIMCFRKBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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